Osaterone acetate

概要

説明

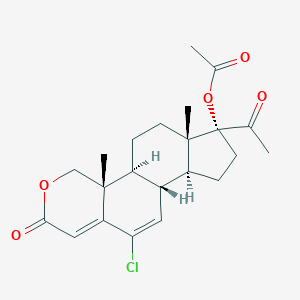

Osaterone acetate is a synthetic steroidal compound that is chemically related to progesterone. It is primarily used in veterinary medicine for the treatment of benign prostatic hyperplasia in dogs. This compound functions as an antiandrogen and progestogen, making it effective in reducing the symptoms associated with prostate enlargement.

準備方法

Osaterone acetate can be synthesized through multiple routes. One common method involves the dehydrogenation of 17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione using 2,3-dichloro-5,6-dicyanobenzoquinone in refluxing dioxane. This reaction yields 17α-acetoxy-6-chloropregna-1,4,6-triene-3,20-trione, which is then oxidized with osmium tetroxide and sodium periodate in refluxing dioxane to produce 17α-acetoxy-6-chloro-1α-hydroxy-2-oxapregna-4,6-diene-3,20-dione. The final step involves treating this compound with sodium borohydride and sodium bicarbonate in a methanol-tetrahydrofuran mixture .

化学反応の分析

Osaterone acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like osmium tetroxide and sodium periodate.

Reduction: Sodium borohydride is commonly used to reduce this compound.

Common reagents used in these reactions include 2,3-dichloro-5,6-dicyanobenzoquinone, osmium tetroxide, sodium periodate, sodium borohydride, and sodium bicarbonate. Major products formed from these reactions include various hydroxy and oxo derivatives of this compound .

科学的研究の応用

Treatment of Benign Prostatic Hyperplasia (BPH)

BPH is a common condition affecting older, intact male dogs, characterized by an enlarged prostate that can lead to urinary obstruction and discomfort. OSA has emerged as a non-surgical treatment option with several advantages:

- Efficacy : Clinical studies have demonstrated that OSA significantly reduces prostatic volume and improves clinical signs within a short period. For instance, one study reported that 80% of dogs showed alleviation of symptoms within seven days of starting OSA treatment .

- Comparison with Other Treatments : In comparative studies, OSA has been found to be more effective than deslorelin acetate (another treatment for BPH), particularly in the speed of symptom relief .

Preservation of Reproductive Function

One of the significant advantages of using OSA over surgical castration is its ability to preserve reproductive capabilities in stud dogs. Research indicates that while OSA effectively manages BPH symptoms, it does not adversely affect semen quality or reproductive performance . This makes it an attractive option for breeders who wish to avoid surgical interventions.

Monitoring Prostate Health

Recent advancements in imaging techniques such as Contrast-Enhanced Ultrasound (CEUS) have facilitated better monitoring of prostate health during OSA treatment. Studies have shown that CEUS can detect changes in prostatic perfusion and volume, providing a non-invasive method to evaluate treatment efficacy . This approach allows veterinarians to tailor treatments based on individual responses.

Case Study 1: Efficacy in Clinical Settings

A clinical trial involving 20 intact male dogs with diagnosed BPH was conducted to assess the effectiveness of OSA over a 21-day period. The results indicated:

- Reduction in Clinical Signs : All dogs exhibited significant improvement in urination frequency and comfort levels.

- Prostate Volume Reduction : Ultrasound measurements confirmed a decrease in prostate size by approximately 30% after three weeks of treatment.

Case Study 2: Long-term Effects on Reproductive Health

In another study focusing on long-term effects, 15 male dogs undergoing OSA treatment were monitored for semen quality over six months. The findings revealed:

- Stable Semen Parameters : No significant changes were observed in sperm concentration or motility, indicating that OSA does not compromise reproductive function.

- Clinical Outcomes : All dogs maintained normal mating capabilities throughout the study duration.

作用機序

Osaterone acetate acts as an antagonist of the androgen receptor, blocking the effects of androgens like testosterone and dihydrotestosterone. It also functions as an agonist of the progesterone receptor. By blocking androgen receptors in the prostate, this compound reduces testosterone transport to the prostate and decreases the synthesis of androgen receptors. This mechanism helps in alleviating the symptoms of benign prostatic hyperplasia .

類似化合物との比較

Osaterone acetate is often compared with deslorelin acetate, another compound used in the treatment of benign prostatic hyperplasia in dogs. While both compounds are effective, this compound allows for continuous reproductive use of stud dogs, as it mainly causes a temporary reduction in semen volume without altering libido. Deslorelin acetate, on the other hand, leads to a full prevention of mating over time .

Similar compounds include:

Deslorelin acetate: Used for pharmacological castration and treatment of benign prostatic hyperplasia.

Cyproterone acetate: Another antiandrogen used in the treatment of prostate cancer and other androgen-related conditions.

This compound is unique in its dual action as an antiandrogen and progestogen, making it particularly effective in veterinary applications .

生物活性

Osaterone acetate, a synthetic steroidal antiandrogen, is primarily utilized in veterinary medicine for treating benign prostatic hyperplasia (BPH) in dogs. This compound exhibits significant biological activity through its antiandrogenic properties, which involve blocking the effects of androgens like testosterone. This article delves into the pharmacodynamics, pharmacokinetics, clinical applications, and research findings related to this compound.

Pharmacodynamics

This compound functions as an antiandrogen , progestin, and antigonadotropin. Its mechanism of action includes:

- Androgen Receptor Antagonism : It effectively inhibits androgen binding to androgen receptors, reducing the stimulation of prostatic tissue by androgens.

- Reduction of Androgen Levels : this compound decreases the synthesis and action of testosterone within the prostate gland, leading to a reduction in prostatic volume and alleviation of clinical symptoms associated with BPH .

- Minimal Estrogenic Activity : The drug has virtually no estrogenic or androgenic activity, making it suitable for long-term use without significant hormonal side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Metabolism : After oral administration, this compound is metabolized primarily in the liver to its active form, 15β-hydroxythis compound, which also exhibits antiandrogenic activity .

- Protein Binding : Approximately 90% of this compound binds to plasma proteins, mainly albumin .

- Half-Life : The elimination half-life in dogs ranges from 80 hours to approximately 197 hours, allowing for sustained therapeutic effects after administration .

- Excretion : The drug is excreted predominantly via bile (60%) and urine (25%) .

Clinical Applications

This compound is predominantly used in veterinary medicine for managing BPH in male dogs. Key findings from clinical studies include:

- Efficacy : In a study involving 16 dogs diagnosed with BPH, this compound treatment resulted in complete clinical remission in all treated dogs within a period ranging from 2 to 30 days. Prostatic volume significantly decreased over the six-month treatment period .

- Dosage : The recommended dosage is approximately 0.25 mg/kg body weight administered orally once daily for seven days. This regimen has shown effective results with minimal side effects .

Research Findings

Several studies have evaluated the biological activity of this compound:

Comparative Studies

- A study comparing this compound with deslorelin acetate (another treatment for BPH) found that this compound led to quicker clinical remission (80% within one week) compared to deslorelin (40% within three weeks) .

- Another research highlighted that while both treatments affected semen parameters in male dogs, this compound did not significantly impact libido or cause azoospermia as deslorelin did. This suggests that this compound may be preferable for maintaining reproductive capability during treatment .

Case Studies

A notable case study demonstrated that a dog exhibiting relapse symptoms after initial treatment responded positively when re-administered this compound. The prostatic volume decreased from 54 cm³ to 43 cm³ within a week of retreatment, indicating its efficacy even after previous therapy .

Summary Table of Key Findings

| Parameter | This compound | Deslorelin Acetate |

|---|---|---|

| Clinical Remission Rate | 80% by day 7 | 40% by day 21 |

| Impact on Libido | No significant change | Decreased libido; potential azoospermia |

| Prostatic Volume Reduction | Significant reduction observed | Similar reduction but slower onset |

| Side Effects | Minimal | More pronounced |

特性

IUPAC Name |

[(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClO5/c1-12(24)22(28-13(2)25)8-6-16-14-9-18(23)17-10-19(26)27-11-20(17,3)15(14)5-7-21(16,22)4/h9-10,14-16H,5-8,11H2,1-4H3/t14-,15+,16+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTIOMQDFOYCEN-OFUYBIASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030455 | |

| Record name | Osaterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105149-00-6 | |

| Record name | (4aR,4bS,6aS,7R,9aS,9bR)-7-Acetyl-7-(acetyloxy)-11-chloro-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4a,6a-dimethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105149-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osaterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105149006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osaterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-alpha-Acetoxy-6-chloro-2-oxa-4,6-pregnadiene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSATERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR26FSV5EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。